
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide
Übersicht
Beschreibung
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide is a complex organic compound that features a benzamide core structure with various functional groups, including an iodine atom, a methyl group, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the iodination of 4-methylaniline to produce 3-iodo-4-methylaniline. This intermediate can then be reacted with 3-(4-morpholinyl)benzoic acid under appropriate conditions to form the desired benzamide compound. The reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the methyl group or the morpholine ring.
Coupling Reactions: The benzamide core can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Wirkmechanismus
The mechanism of action of 3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide: Shares the core benzamide structure and a piperazine ring system.
Indole Derivatives: Various indole derivatives possess similar biological activities and are used in medicinal chemistry.
Uniqueness
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and iodine atom are particularly noteworthy, as they contribute to its reactivity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
623907-44-8 |
|---|---|
Molekularformel |
C18H19IN2O2 |
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19IN2O2/c1-13-5-6-14(11-17(13)19)18(22)20-15-3-2-4-16(12-15)21-7-9-23-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
InChI-Schlüssel |
LEOLFBXVVLSDHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCOCC3)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

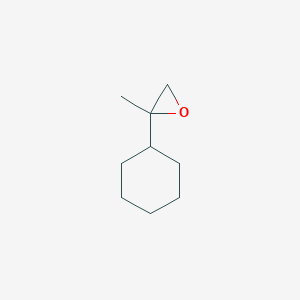

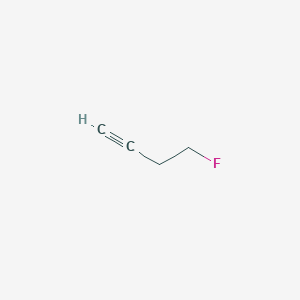
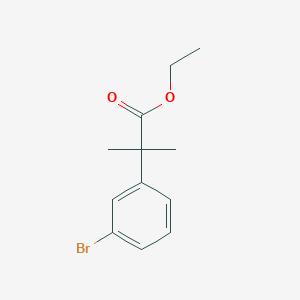



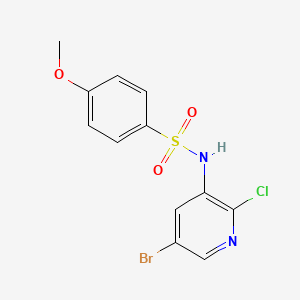
![[1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B8741296.png)
![8-Bromo-3,7-difluorodibenzo[B,F][1,4]oxazepine](/img/structure/B8741301.png)
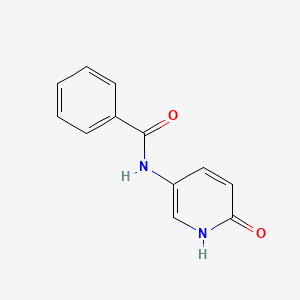
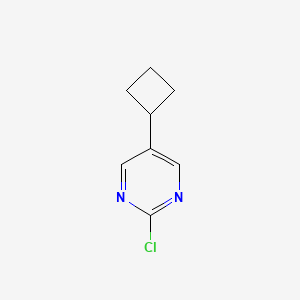
![2-(2-Bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B8741317.png)
